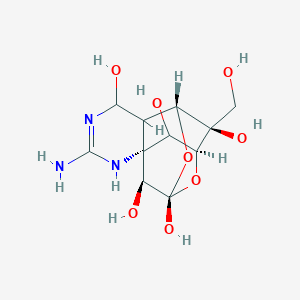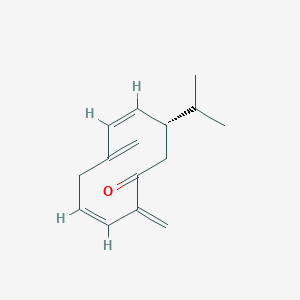![molecular formula C11H14N2O5 B220278 6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide CAS No. 117134-30-2](/img/structure/B220278.png)
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide, also known as 2'-Deoxyribonucleoside or dN, is an essential component of DNA synthesis. It is composed of a pyridine base, a ribose sugar, and a nitrogenous base. The molecule plays a vital role in the genetic code, as it is one of the four building blocks of DNA. In
Mécanisme D'action
The mechanism of action of 2'-Deoxyribonucleoside is based on its ability to form hydrogen bonds with complementary nucleotides in DNA. The molecule pairs with a complementary nucleotide on the opposite strand of DNA, forming a base pair. This base pairing is essential for the accurate replication and transcription of DNA.
Biochemical and Physiological Effects:
2'-Deoxyribonucleoside has several biochemical and physiological effects. It is required for the accurate replication and transcription of DNA, and any disruption in its synthesis can lead to mutations and diseases such as cancer. The molecule is also involved in cell signaling pathways and has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2'-Deoxyribonucleoside in lab experiments is its high purity and stability. The molecule is readily available and can be synthesized in large quantities. However, one limitation is that it is relatively expensive compared to other nucleosides.
Orientations Futures
There are several future directions for research on 2'-Deoxyribonucleoside. One area of interest is the development of new methods for synthesizing the molecule, which could reduce the cost and increase the efficiency of its production. Another area of research is the study of the molecule's role in DNA repair and the development of new therapies for diseases such as cancer that are caused by DNA damage. Additionally, the molecule's potential as an anti-inflammatory agent and its effects on cell signaling pathways could be explored further.
Méthodes De Synthèse
The synthesis of 2'-Deoxyribonucleoside involves the reaction of a pyridine base with a ribose sugar. The reaction is catalyzed by enzymes, and the resulting molecule is purified using chromatography. The process of synthesis is complex and requires a high level of expertise.
Applications De Recherche Scientifique
2'-Deoxyribonucleoside is widely used in scientific research, particularly in the field of molecular biology. It is used to study DNA replication, transcription, and repair. The molecule is also used as a substrate for DNA polymerases, which are enzymes that catalyze the synthesis of DNA. Additionally, 2'-Deoxyribonucleoside is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various applications, including gene editing and gene therapy.
Propriétés
Numéro CAS |
117134-30-2 |
|---|---|
Nom du produit |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
Formule moléculaire |
C11H14N2O5 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O5/c12-11(17)6-3-1-2-5(13-6)10-9(16)8(15)7(4-14)18-10/h1-3,7-10,14-16H,4H2,(H2,12,17)/t7-,8-,9-,10+/m1/s1 |
Clé InChI |
XXWRCZSAYAYIDH-KYXWUPHJSA-N |
SMILES isomérique |
C1=CC(=NC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O |
Synonymes |
6-(beta-ribofuranosyl)picolinamide 6-BRP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B220195.png)


![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)

![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)





![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)